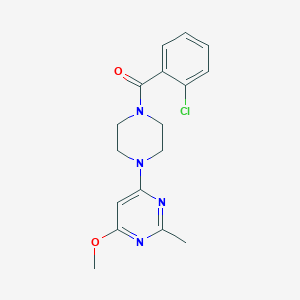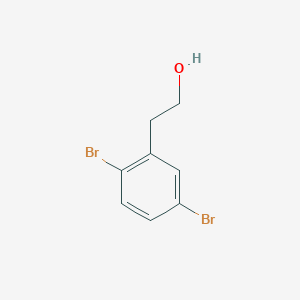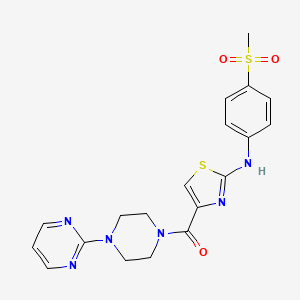
Methyl 5-sulfamoylthiophene-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as methyl 5-sulfamoylthiophene-2-carboxylate, often involves reactions with acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, leading to compounds with novel fluorescence properties (Guo Pusheng, 2009). Additionally, the Gewald reaction is a notable method for synthesizing 2-aminothiophenes from aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, showcasing the compound's synthesis versatility (V. Tormyshev et al., 2006).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including methyl 5-sulfamoylthiophene-2-carboxylate, reveals intricate details about their crystal packing, intermolecular interactions, and the role of amino and carboxyl groups in facilitating various interactions within the crystal lattice. These interactions are crucial for understanding the compound's reactivity and properties (Y. Tao et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives undergo a range of chemical reactions, including halogenation, nitration, and Claisen type rearrangement, offering pathways to synthesize various functionalized compounds. These reactions are influenced by the presence of substituents on the thiophene ring, which can alter the compound's reactivity and the outcome of these reactions (C. Corral & J. Lissavetzky, 1984).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The crystallographic analysis provides insights into the compound's packing, interactions, and stability, which are essential for its application in various fields (Y. Tao et al., 2020).
Chemical Properties Analysis
The chemical properties of methyl 5-sulfamoylthiophene-2-carboxylate, including its acidity, basicity, and reactivity towards various reagents, are fundamental to its application in synthesis. The compound's ability to undergo electrophilic substitution, nucleophilic addition, and other chemical transformations highlights its versatility in organic chemistry (K. Gewald, 1976).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Methyl 5-sulfamoylthiophene-2-carboxylate has been utilized as a key intermediate in various chemical syntheses. For instance, it served as a starting compound in the synthesis of Lornoxicam, a process characterized by its temperature sensitivity and yielding a total of 17% under optimal conditions, demonstrating the compound's role in complex chemical processes (Guan, 2012). Furthermore, its structural and interactional properties were intricately analyzed through crystallographic methods, underscoring its significance in understanding molecular interactions and properties (Tao et al., 2020).
Organic Synthesis and Material Science
The compound has been pivotal in the field of organic synthesis and material science. It acted as a precursor in the Gewald synthesis of AminothiopheneCarboxylic Acids, offering a new approach to synthesize δ-amino acids considered as dipeptide analogues (Özbek et al., 2008). Additionally, its derivatives have shown promising results in the field of textile dyeing, offering a palette of colors with good fastness properties on polyester fabrics, although they exhibited poor photostability (Iyun et al., 2015).
Pharmaceutical and Biological Research
In pharmaceutical and biological research, derivatives of Methyl 5-sulfamoylthiophene-2-carboxylate have been synthesized and evaluated for their antibacterial activity, showcasing the compound's role in the development of new therapeutic agents (Babu et al., 2016). Another study focused on the synthesis and characterization of nano organo solid acids derived from thiophene derivatives for their catalytic applications in green and mild conditions, indicating its utility in environmentally friendly chemical processes (Zolfigol et al., 2015).
Eigenschaften
IUPAC Name |
methyl 5-sulfamoylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMOJFQLKDRNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-sulfamoylthiophene-2-carboxylate | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)



![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)
![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)
![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2492237.png)
![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)

![2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2492242.png)
